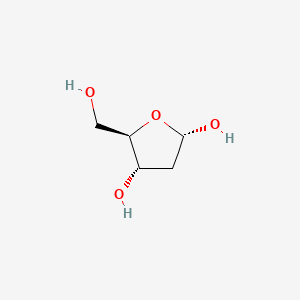
4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 5-position, and a pyrrole ring substituted with a cyano group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile typically involves the condensation of a thiophene derivative with a pyrrole derivative under specific reaction conditions. One common method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds to form the thiophene ring . The pyrrole ring can be synthesized through the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
化学反応の分析
Types of Reactions
4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of anticancer activity, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile is unique due to its combination of a thiophene ring and a pyrrole ring, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
特性
CAS番号 |
87388-74-7 |
|---|---|
分子式 |
C10H8N2S |
分子量 |
188.25 g/mol |
IUPAC名 |
4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H8N2S/c1-7-2-3-10(13-7)9-6-12-5-8(9)4-11/h2-3,5-6,12H,1H3 |
InChIキー |
BJGACHXMDDIRFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2=CNC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)


![2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)

![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)](/img/structure/B15209799.png)
![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)

